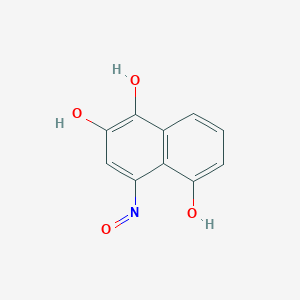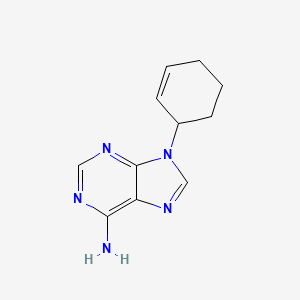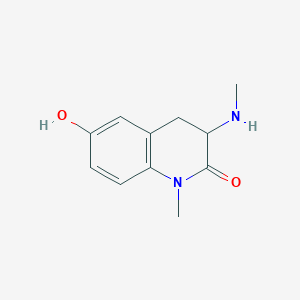
6-Hydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a methylamino group attached to a dihydroquinolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The initial step involves the cyclization of an appropriate precursor to form the quinoline core. This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Methylation: The methyl group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.
Amination: The methylamino group is introduced through amination reactions, often using methylamine or other suitable amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The methylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Hydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyquinoline: Lacks the methyl and methylamino groups.
1-Methyl-3,4-dihydroquinolin-2(1H)-one: Lacks the hydroxy and methylamino groups.
3-Methylaminoquinoline: Lacks the hydroxy and methyl groups.
Uniqueness
6-Hydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of all three functional groups (hydroxy, methyl, and methylamino) on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-hydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-12-9-6-7-5-8(14)3-4-10(7)13(2)11(9)15/h3-5,9,12,14H,6H2,1-2H3 |
InChI Key |
IHHJTXVQOLAIPE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2=C(C=CC(=C2)O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



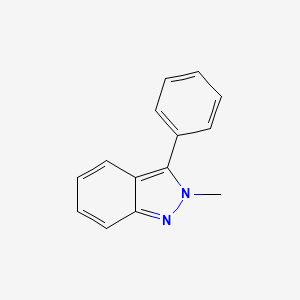



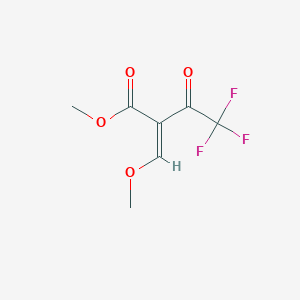

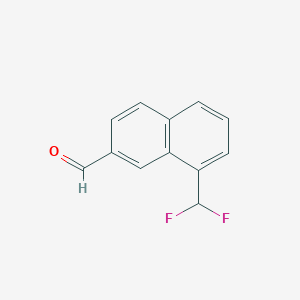
![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)
